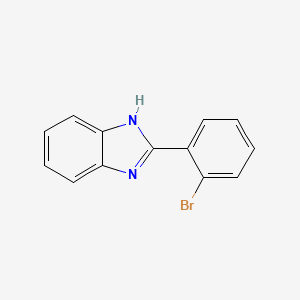

2-(2-Bromophenyl)-1H-benzimidazole

概述

描述

2-(2-Bromophenyl)-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is in turn attached to the benzimidazole core. Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2-bromobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the formation of the benzimidazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, higher temperatures, and more efficient catalysts to facilitate the reaction.

化学反应分析

Catalytic Cross-Coupling Reactions

2-(2-Bromophenyl)-1H-benzimidazole participates in tandem Pd/Cu-catalyzed decarboxylative cross-coupling reactions. For example, it reacts with ortho-bromobenzoic acids (2 ) under Pd/Cu catalysis to form imidazophenanthridine derivatives. The mechanism involves:

-

Transmetalation : Organocuprate species (B ) transfers aryl groups to Pd(II) metallacycle (C ).

-

Reductive Elimination : Pd(II) species (D ) forms C–N bonds, regenerating Pd(0) for subsequent oxidative addition.

| Reaction Component | Role | Outcome |

|---|---|---|

| Pd Catalyst | Facilitates oxidative addition and reductive elimination | Forms Pd(II) intermediates |

| Cu Catalyst | Generates organocuprate species via decarboxylation | Enables transmetalation |

Control experiments confirm that neither Pd nor Cu alone achieves coupling, emphasizing their synergistic roles .

N-Alkylation Reactions

N-alkylation at the benzimidazole NH position enhances lipophilicity and bioactivity. For instance:

-

Reaction with alkyl halides (e.g., hexyl bromide) in the presence of KOH/DMSO yields 1-alkyl-2-(2-bromophenyl)-1H-benzimidazoles.

-

Derivatives exhibit antiproliferative activity against cancer cells (e.g., MDA-MB-231) and antibacterial effects against Staphylococcus aureus (MIC = 4 μg/mL) .

Example Synthesis :

textThis compound + R-X → 1-R-2-(2-bromophenyl)-1H-benzimidazole Conditions: KOH, DMSO, 80°C, 2–4 h Yield: 54–62%[8]

Suzuki-Miyaura Coupling

The bromine substituent enables Pd-catalyzed coupling with boronic acids. This reaction diversifies the aryl group at the 2-position:

textThis compound + Ar-B(OH)₂ → 2-(2-Arylphenyl)-1H-benzimidazole Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C

Yields depend on steric and electronic effects of the boronic acid .

Cyclization and Annulation

This compound undergoes cyclization with ortho-bromobenzoic acids to form polycyclic heteroarenes. Key steps include:

-

Decarboxylation of ortho-bromobenzoic acid to generate aryl cuprates.

-

Tandem Pd/Cu-mediated C–N and C–C bond formation.

Product : Benzo imidazo[1,2-a]phenanthridine derivatives (yield: 60–85%) .

Structural Characterization Data

Key spectroscopic properties of this compound:

Reaction Optimization

Montmorillonite K10-catalyzed synthesis in ethanol improves yields compared to solvent-free or nitrobenzene conditions:

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | – | Nitrobenzene | 180 | 48 |

| 4 | Montmorillonite K10 | Ethanol | 25 | 62 |

Optimized conditions reduce reaction time to 4 h .

This compound’s versatility in cross-coupling, alkylation, and cyclization reactions underscores its utility in synthesizing bioactive molecules and functional materials. Experimental protocols emphasize catalytic efficiency and regioselectivity, supported by mechanistic insights from tandem Pd/Cu systems .

科学研究应用

2-(2-Bromophenyl)-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

作用机制

The mechanism of action of 2-(2-Bromophenyl)-1H-benzimidazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

相似化合物的比较

2-(2-Bromophenyl)-1H-benzimidazole can be compared with other similar compounds such as:

2-Phenyl-1H-benzimidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

2-(2-Chlorophenyl)-1H-benzimidazole: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

2-(2-Fluorophenyl)-1H-benzimidazole:

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

生物活性

2-(2-Bromophenyl)-1H-benzimidazole is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H9BrN2

- Molecular Weight : 253.23 g/mol

- CAS Number : 13275-42-8

- Solubility : Insoluble in water

Biological Activities

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Recent studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, this compound demonstrated notable activity against various bacterial strains. In one study, it was found to have minimum inhibitory concentration (MIC) values comparable to standard antibiotics:

| Microorganism | MIC (μg/mL) | Standard (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 4 (Amikacin) |

| Escherichia coli | 16 | 8 (Ciprofloxacin) |

| Candida albicans | 64 | 500 (Griseofulvin) |

These results indicate that the compound possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. For example, a derivative with a similar structure exhibited an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line. This suggests that modifications at the phenyl position can enhance anticancer efficacy:

| Compound | IC50 (μM) |

|---|---|

| This compound | 16.38 |

| Control (DMSO) | >100 |

The structure-activity relationship indicates that the presence of bromine at the ortho position of the phenyl ring significantly contributes to its anticancer activity .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of benzimidazole derivatives. Research has shown that certain compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases. While specific data on this compound is limited, related compounds have demonstrated effectiveness in reducing inflammation markers such as TNF-alpha and IL-6 .

Case Studies

- Antiproliferative Effects : A study evaluated various benzimidazole derivatives for their antiproliferative effects on cancer cell lines. The results indicated that compounds with brominated phenyl groups exhibited enhanced activity compared to their non-brominated counterparts.

- Combination Therapy : Research has explored the use of benzimidazole derivatives in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance in cancer treatment.

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of benzimidazole derivatives in treating infections and tumors, showing promising results in reducing tumor size and bacterial load.

属性

IUPAC Name |

2-(2-bromophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXRUUGKLDCECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157748 | |

| Record name | 1H-Benzimidazole, 2-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13275-42-8 | |

| Record name | 2-(2-Bromophenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13275-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 2-(2-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013275428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13275-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Bromophenyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2-(2-Bromophenyl)-1H-benzo[d]imidazole in recent research?

A: 2-(2-Bromophenyl)-1H-benzo[d]imidazole has emerged as a valuable building block in organic synthesis and a potent corrosion inhibitor. Researchers utilize it in synthesizing complex heterocyclic compounds, particularly benzo[4,5]imidazo[1,2-a]naphthyridines and benzo[4,5]imidazo[2,1-a]isoquinolines [, ]. These compounds hold promise for various applications, including pharmaceuticals and materials science. Furthermore, studies have demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments []. This application is particularly relevant in industries dealing with acidic conditions, such as oil well acidizing.

Q2: Can you describe the synthesis of benzo[4,5]imidazo[1,2-a]naphthyridines and benzo[4,5]imidazo[2,1-a]isoquinolines using 2-(2-Bromophenyl)-1H-benzo[d]imidazole?

A: These fused pentacyclic heterocycles are synthesized via a one-pot domino reaction employing 2-(2-Bromophenyl)-1H-benzo[d]imidazole and cyclic 1,3-dicarbonyl compounds. This reaction is effectively catalyzed by copper catalysts, such as CuI, often in the presence of ligands like L-Proline []. The reaction proceeds through a sequence involving α-arylation of the carbonyl, followed by intramolecular nucleophilic addition and dehydration to afford the final products.

Q3: How effective is 2-(2-Bromophenyl)-1H-benzo[d]imidazole as a corrosion inhibitor, and what insights have surface analysis techniques provided?

A: Experimental investigations, including electrochemical measurements and weight loss tests, have confirmed the corrosion inhibition properties of 2-(2-Bromophenyl)-1H-benzo[d]imidazole on mild steel in acidic solutions []. Surface analysis techniques such as ATR-FTIR, contact angle measurements, SEM, and XPS have provided evidence of the compound's adsorption onto the mild steel surface. This adsorption forms a protective layer that mitigates the corrosive attack by the acidic environment.

Q4: Have computational chemistry methods been employed to understand the interactions of 2-(2-Bromophenyl)-1H-benzo[d]imidazole with metal surfaces?

A: Yes, computational simulations have been employed to complement experimental findings and gain a deeper understanding of the interactions between 2-(2-Bromophenyl)-1H-benzo[d]imidazole and metal surfaces []. These simulations provide insights into the adsorption mechanism, molecular orientation at the interface, and the strength of the inhibitor-metal bond, ultimately aiding in the design of more effective corrosion inhibitors.

Q5: Has the structure-activity relationship (SAR) of 2-(2-Bromophenyl)-1H-benzo[d]imidazole and its derivatives been investigated?

A: While detailed SAR studies are not extensively outlined in the provided literature, one study compared the corrosion inhibition efficiency of 2-(2-Bromophenyl)-1H-benzo[d]imidazole with its N-methylated derivative, 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole []. The results indicated that the N-methylated derivative exhibited superior corrosion inhibition, suggesting that modifications to the benzimidazole ring can significantly influence its activity.

Q6: What are the potential future directions for research on 2-(2-Bromophenyl)-1H-benzo[d]imidazole?

A6: Future research avenues could involve:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。